

The Versatile Scaffold: 2-Cyano-5-hydroxymethylpyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Cyano-5-hydroxymethylpyridine**

Cat. No.: **B1340473**

[Get Quote](#)

Introduction: The Strategic Importance of the Pyridine Nucleus

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.^[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π -stacking interactions, make it a privileged structure in drug design.^[2] Among the vast array of substituted pyridines, **2-Cyano-5-hydroxymethylpyridine** has emerged as a particularly valuable and versatile building block. This bifunctional molecule offers two distinct and reactive handles—a cyano group and a hydroxymethyl group—allowing for sequential and regioselective modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of **2-Cyano-5-hydroxymethylpyridine**, complete with detailed protocols for its key transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of **2-Cyano-5-hydroxymethylpyridine** are summarized below.

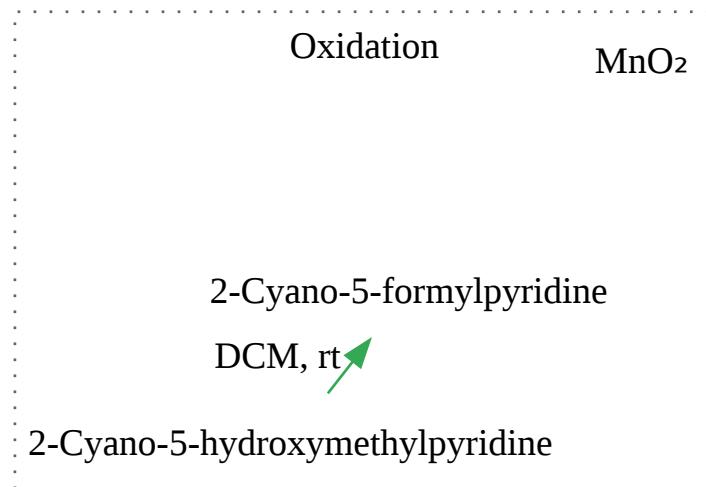
Property	Value	Source
CAS Number	58553-48-3	--INVALID-LINK--
Molecular Formula	C ₇ H ₆ N ₂ O	--INVALID-LINK--
Molecular Weight	134.14 g/mol	--INVALID-LINK--
Boiling Point	353.8°C at 760 mmHg	--INVALID-LINK--
Density	1.26 g/cm ³	--INVALID-LINK--
Flash Point	167.8°C	--INVALID-LINK--

Synthesis and Reactivity: A Dual-Functionality Platform

The synthetic utility of **2-Cyano-5-hydroxymethylpyridine** lies in the orthogonal reactivity of its two functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution, or engaged in ether and ester formation. The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or serve as a precursor for various heterocyclic rings.

Application in the Synthesis of Bioactive Molecules

The strategic placement of the cyano and hydroxymethyl groups makes this building block particularly amenable for the synthesis of a variety of pharmacologically relevant scaffolds, including kinase inhibitors and PARP inhibitors. The cyanopyridine moiety is a known pharmacophore in numerous enzyme inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor and the cyano group can participate in crucial interactions within the active site.


Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of **2-Cyano-5-hydroxymethylpyridine**. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Oxidation of the Hydroxymethyl Group to a Formyl Group

The selective oxidation of the primary alcohol to an aldehyde is a critical transformation, providing a key intermediate for further elaboration, such as reductive amination or Wittig reactions.

Reaction Scheme:

[Click to download full resolution via product page](#)

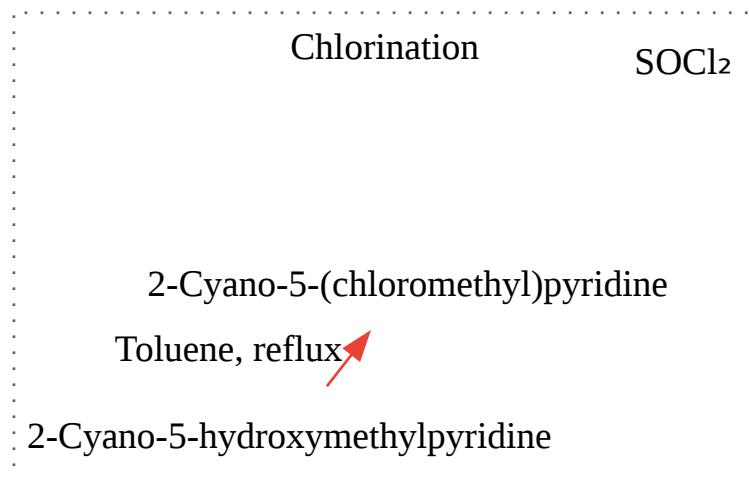
Caption: Oxidation of **2-Cyano-5-hydroxymethylpyridine**.

Materials:

- **2-Cyano-5-hydroxymethylpyridine**
- Activated Manganese (IV) oxide (MnO_2)
- Dichloromethane (DCM), anhydrous
- Celite®

Procedure:

- To a stirred solution of **2-Cyano-5-hydroxymethylpyridine** (1.0 eq) in anhydrous DCM (10 mL/mmol), add activated MnO₂ (5.0 eq).
- Stir the resulting suspension vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
- Wash the Celite® pad with additional DCM (3 x 5 mL/mmol).
- Combine the filtrates and concentrate under reduced pressure to afford the crude 2-Cyano-5-formylpyridine.
- The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.


Causality Behind Experimental Choices:

- Manganese (IV) oxide is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.
- Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to suspend the MnO₂ effectively.
- Celite® filtration is a standard and efficient method for removing finely divided solids like MnO₂ from a reaction mixture.

Protocol 2: Conversion of the Hydroxymethyl Group to a Chloromethyl Group

Activation of the hydroxymethyl group as a chloromethyl group transforms it into a good leaving group for subsequent nucleophilic substitution reactions, a key step in the synthesis of many pharmaceutical intermediates.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Chlorination of **2-Cyano-5-hydroxymethylpyridine**.

Materials:

- **2-Cyano-5-hydroxymethylpyridine**
- Thionyl chloride (SOCl_2)
- Toluene, anhydrous

Procedure:

- Suspend **2-Cyano-5-hydroxymethylpyridine** (1.0 eq) in anhydrous toluene (10 mL/mmol).
- Carefully add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
- After the addition is complete, heat the reaction mixture to reflux.
- Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

- Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude 2-Cyano-5-(chloromethyl)pyridine can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

- Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts, SO_2 and HCl , are gaseous and can be easily removed.
- Toluene is used as a solvent that allows for the reaction to be conducted at reflux temperature, ensuring a reasonable reaction rate.
- Quenching with ice and neutralization with sodium bicarbonate are crucial safety and work-up steps to decompose excess thionyl chloride and neutralize the acidic byproducts.

Protocol 3: O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration if a chiral center is present.^[3] This protocol details the etherification of **2-Cyano-5-hydroxymethylpyridine** with a phenolic nucleophile.

Reaction Scheme:

Mitsunobu Etherification
 PPh_3 , DEAD or DIAD

2-Cyano-5-((aryloxy)methyl)pyridine

THF, 0 °C to rt

2-Cyano-5-hydroxymethylpyridine + Ar-OH

[Click to download full resolution via product page](#)

Caption: Mitsunobu reaction for ether synthesis.

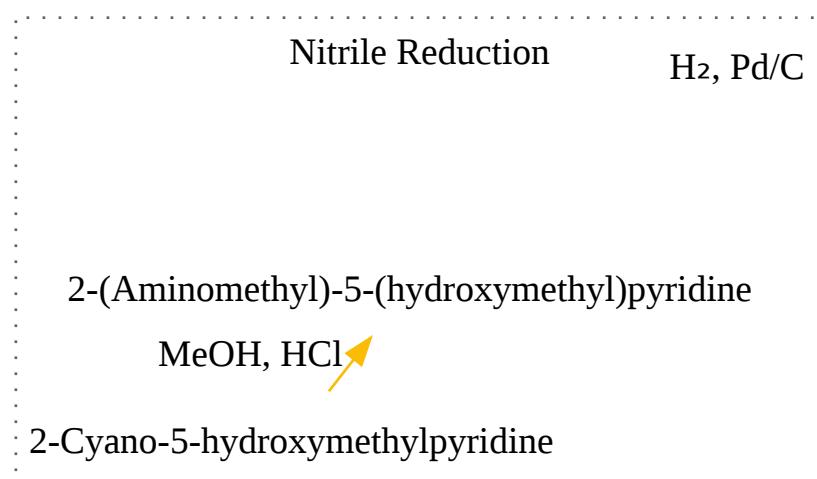
Materials:

- **2-Cyano-5-hydroxymethylpyridine**
- Aryl alcohol (Ar-OH)
- Triphenylphosphine (PPh_3)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- Dissolve **2-Cyano-5-hydroxymethylpyridine** (1.0 eq), the aryl alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (15 mL/mmol) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the reaction mixture. An exothermic reaction is often observed.

- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- The crude residue can be purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely by chromatography alone. Trituration with a suitable solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) can help to precipitate the byproduct.


Causality Behind Experimental Choices:

- Triphenylphosphine and DEAD/DIAD form the key phosphonium salt intermediate that activates the alcohol for nucleophilic attack.[\[4\]](#)
- Anhydrous conditions and an inert atmosphere are crucial as the intermediates in the Mitsunobu reaction are sensitive to moisture.
- Slow addition of the azodicarboxylate at 0 °C helps to control the initial exothermic reaction and prevent the formation of side products.

Protocol 4: Reduction of the Cyano Group to a Primary Amine

The reduction of the nitrile to a primary amine opens up a plethora of synthetic possibilities, allowing for the introduction of amide, sulfonamide, or other nitrogen-containing functionalities.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Catalytic hydrogenation of the cyano group.

Materials:

- **2-Cyano-5-hydroxymethylpyridine**
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH)
- Concentrated Hydrochloric acid (HCl)
- Hydrogen gas (H_2)

Procedure:

- To a solution of **2-Cyano-5-hydroxymethylpyridine** (1.0 eq) in methanol (20 mL/mmol), add concentrated HCl (1.1 eq) dropwise at 0 °C.
- Add 10% Pd/C (10 mol%) to the solution.
- Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
- Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

- Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Palladium on carbon can be pyrophoric when dry. The filter cake should be kept wet with solvent.
- Wash the Celite® pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product as its hydrochloride salt.
- The product can be purified by recrystallization or used directly in the next step after basification and extraction if the free amine is required.

Causality Behind Experimental Choices:

- Catalytic hydrogenation with Pd/C is a standard and efficient method for the reduction of nitriles to primary amines.
- The addition of hydrochloric acid protonates the pyridine nitrogen, which can sometimes improve the rate and selectivity of the hydrogenation and also facilitates the isolation of the product as a salt.
- Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Conclusion

2-Cyano-5-hydroxymethylpyridine is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the efficient synthesis of complex molecular architectures. The protocols provided in this application note offer a practical guide for researchers to effectively utilize this scaffold in their drug discovery and development programs. The strategic application of such well-designed building blocks is crucial for accelerating the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [The Versatile Scaffold: 2-Cyano-5-hydroxymethylpyridine in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340473#2-cyano-5-hydroxymethylpyridine-as-a-building-block-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com